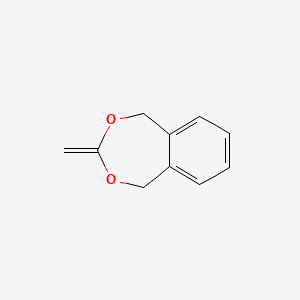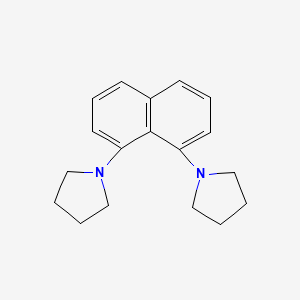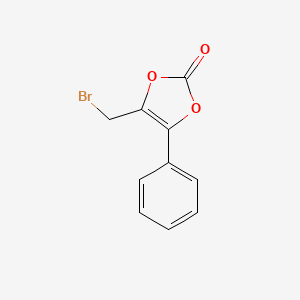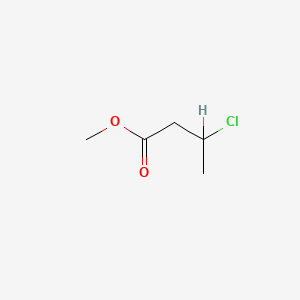
Methyl 3-chlorobutanoate
Overview
Description
Scientific Research Applications
Mass Spectral Analysis
Methyl 3-chlorobutanoate has been studied for its mass spectral fragmentations. The molecular ion peaks of this ester are weak and show primarily in the spectra of the monochloro isomers. A McLafferty rearrangement gives the base peaks in the spectra of various chlorobutanoates, including methyl 3-chlorobutanoate (Korhonen, 1982).
Synthesis of Chiral Intermediates
Methyl 3-chlorobutanoate has been used in the synthesis of chiral intermediates, such as methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important intermediate of sitagliptin. This synthesis was achieved from L-aspartic acid, involving selective methylation and other steps, with an overall yield of about 41% (Zhang Xingxian, 2012).
Inhibition of Voltage Gated Sodium Channels
Chlorobutanol, closely related to methyl 3-chlorobutanoate, has been investigated for its inhibitory effect on brain type voltage gated sodium channels. This research is significant for understanding the analgesic and sedative hypnotic effects of chlorobutanol, which is commonly used as a pharmaceutical preservative (Kracke & Landrum, 2011).
Photochemical Studies
The photochemical behavior of methyl 2-chloro-3-oxobutanoate, a compound related to methyl 3-chlorobutanoate, has been studied, revealing insights into the photolysis process and the formation of various reaction products. This research contributes to a deeper understanding of the photochemical properties of chlorinated esters (Enev et al., 1987).
Mitochondrial Function and Oxidative Stress
3-Methylglutaric acid, an organic acid related to methyl 3-chlorobutanoate, has been studied for its effects on mitochondrial function and oxidative stress in rat brain synaptosomes. This research provides insights into the neurotoxicity and potential mechanisms contributing to neurodegeneration observed in acidemias (Colín-González et al., 2016).
Synthesis of Thiazole Derivatives
Methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives, related to methyl 3-chlorobutanoate, have been synthesized and investigated for their antiproliferative activity. This research is significant for the development of new compounds with potential cytotoxic properties (Yurttaş et al., 2022).
Biotransformations in Drug Synthesis
Methyl 4-chloro-3-oxobutanoate, a compound related to methyl 3-chlorobutanoate, has been used in biotransformations for the synthesis of important pharmaceuticals, such as levetiracetam. This research demonstrates the potential of using bacterial lipases for efficient resolution of racemic mixtures in drug synthesis (Lu et al., 2022).
properties
IUPAC Name |
methyl 3-chlorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHWBXUKZBPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002133 | |
| Record name | Methyl 3-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chlorobutanoate | |
CAS RN |
817-76-5 | |
| Record name | Butanoic acid, 3-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



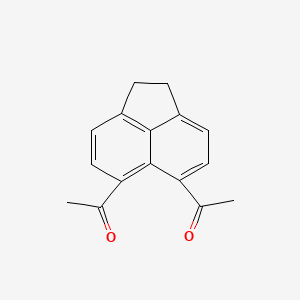

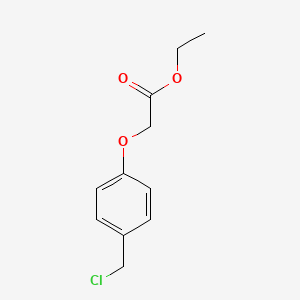

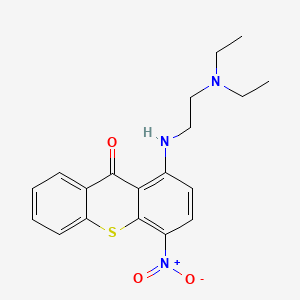


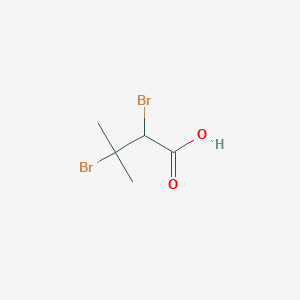
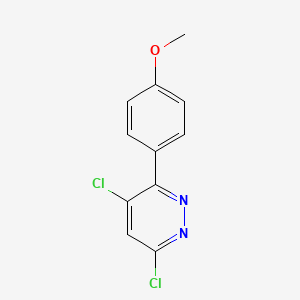
![2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one](/img/structure/B3057438.png)
